5-Chloro-2-nitrobenzonitrile

Catalog No.
S1532512
CAS No.
34662-31-2
M.F
C7H3ClN2O2
M. Wt
182.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-nitrobenzonitrile

CAS Number

34662-31-2

Product Name

5-Chloro-2-nitrobenzonitrile

IUPAC Name

5-chloro-2-nitrobenzonitrile

Molecular Formula

C7H3ClN2O2

Molecular Weight

182.56 g/mol

InChI

InChI=1S/C7H3ClN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H

InChI Key

HPWJUEZFOUOUEO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C#N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)[N+](=O)[O-]

Potential Application in Glutathione S-transferase Research

The most prominent research application identified for 5-Chloro-2-nitrobenzonitrile is its potential use in studying Glutathione S-transferases (GSTs). GSTs are enzymes found in various organisms that play a vital role in detoxification by conjugating harmful substances with glutathione, a cellular antioxidant.

A study published by Sigma-Aldrich suggests that 2-Chloro-5-nitrobenzonitrile (an isomer of 5-Chloro-2-nitrobenzonitrile) can effectively conjugate with rat GST isoenzymes. This property makes it a potential alternative model substrate for research on GSTs [].

5-Chloro-2-nitrobenzonitrile is an organic compound belonging to the class of aromatic nitriles. It is a derivative of benzonitrile, with a chlorine atom substituted at the 5th position and a nitro group (NO2) at the 2nd position of the benzene ring []. Limited information is available regarding its natural occurrence or specific applications. However, research suggests its potential as an intermediate in the synthesis of other valuable compounds due to the presence of reactive functional groups (nitrile and nitro).


Chemical Reactions Analysis

  • Nucleophilic Aromatic Substitution (S_NAr)

    The electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic substitution reactions. This could allow for the introduction of various functional groups at specific positions on the ring.

  • Reduction

    The nitro group can be reduced to an amine group under appropriate reaction conditions. This transformation can be achieved using various reducing agents.

  • Hydrolysis


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature.
  • Melting Point: Expected to be above 100°C due to the presence of strong intermolecular forces (aromatic character and polar nitro group).
  • Boiling Point: Presumed to be high due to the large molecule size and presence of polar groups.
  • Solubility: Limited solubility in water due to the non-polar aromatic ring, but potentially soluble in organic solvents like dichloromethane or dimethylformamide.
  • Stability: The nitro group can be susceptible to reduction under specific conditions.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34662-31-2

Wikipedia

5-Chloro-2-nitrobenzonitrile

Dates

Modify: 2023-08-15

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